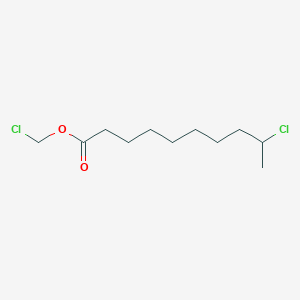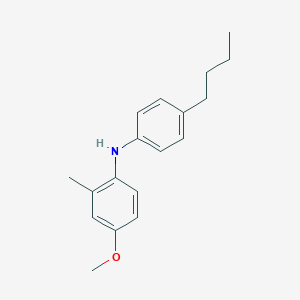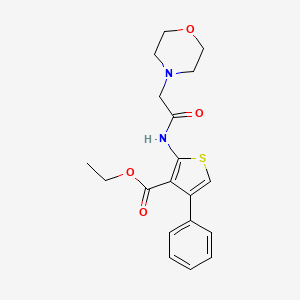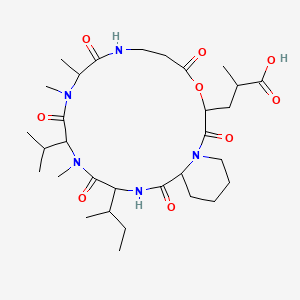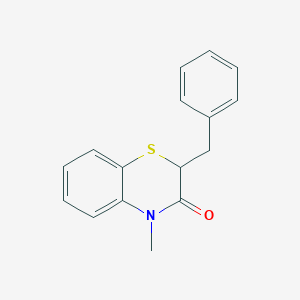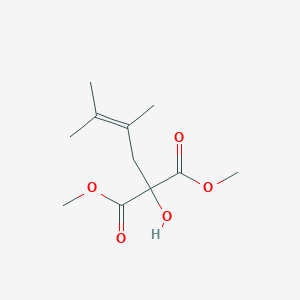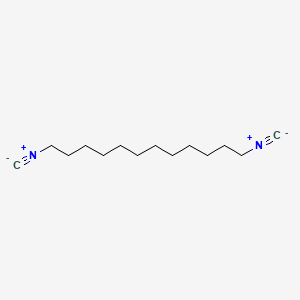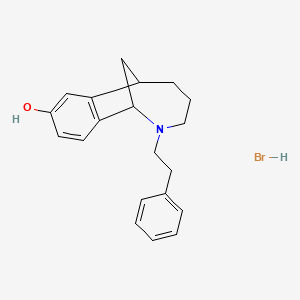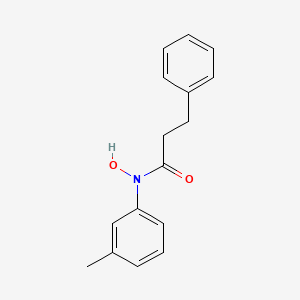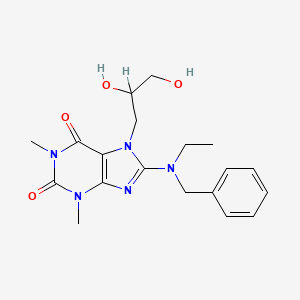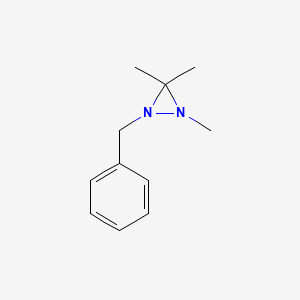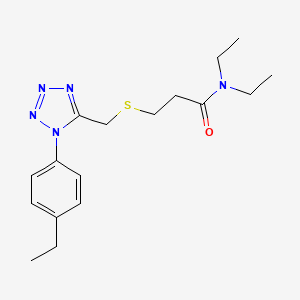
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- is a complex organic compound that features a propanamide backbone with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The next step involves the alkylation of the tetrazole ring with a suitable alkyl halide to introduce the 4-ethylphenyl group.
The propanamide backbone is then constructed by reacting diethylamine with a suitable acyl chloride under basic conditions to form N,N-diethylpropanamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated tetrazole derivatives
Aplicaciones Científicas De Investigación
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. The thioether linkage and the amide group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Propanamide, N,N-diethyl-3-(((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)thio)-
- Propanamide, N,N-diethyl-3-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thio)-
- Propanamide, N,N-diethyl-3-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thio)-
Uniqueness
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Número CAS |
80472-88-4 |
|---|---|
Fórmula molecular |
C17H25N5OS |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
N,N-diethyl-3-[[1-(4-ethylphenyl)tetrazol-5-yl]methylsulfanyl]propanamide |
InChI |
InChI=1S/C17H25N5OS/c1-4-14-7-9-15(10-8-14)22-16(18-19-20-22)13-24-12-11-17(23)21(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3 |
Clave InChI |
YGJPZHHSAQYFEG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(=NN=N2)CSCCC(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


